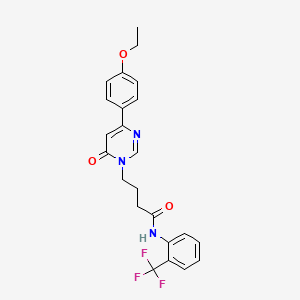

![molecular formula C6H4IN3O B2400025 7-碘-5H-吡唑并[1,5-a]吡嗪-4-酮 CAS No. 2490401-45-9](/img/structure/B2400025.png)

7-碘-5H-吡唑并[1,5-a]吡嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

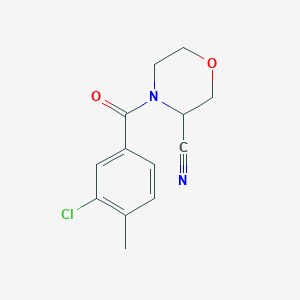

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C6H4IN3O and a molecular weight of 261.022.

科学研究应用

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential antiproliferative effects on lung adenocarcinoma cell lines, making it a candidate for cancer research.

Medicine: Its derivatives have been investigated for their HIV-1 integrase inhibitory effects and dipeptidyl peptidase-IV inhibitory effects.

Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, including vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and enzymes like HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication.

Mode of Action

It’s known that the compound reacts regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This reaction is a key step in the structural modification of the pyrazolopyrazinone fragment .

Biochemical Pathways

Similar compounds have been shown to inhibit the catalytic activity of hiv-1 integrase , suggesting that they may interfere with the viral replication pathway. Additionally, they have been proposed for the treatment of lysosomal and neurodegenerative diseases , indicating potential effects on cellular degradation pathways.

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Similar compounds have shown antiproliferative effects on the a549 lung adenocarcinoma cell line . At a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% .

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

生化分析

Biochemical Properties

The biochemical properties of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not yet fully understood. It is known that pyrazole derivatives, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Cellular Effects

The cytotoxic effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

Molecular Mechanism

The molecular mechanism of action of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, reveal the HIV-1 integrase inhibitory effect and dipeptidyl peptidase-IV inhibitory effect .

Temporal Effects in Laboratory Settings

The temporal effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory settings are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Dosage Effects in Animal Models

The dosage effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in animal models are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Metabolic Pathways

The metabolic pathways that 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is involved in are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Transport and Distribution

The transport and distribution of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one within cells and tissues are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Subcellular Localization

The subcellular localization of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one and any effects on its activity or function are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of pyrazolo[1,5-a]pyrazin-4-one derivatives. One common method involves the reaction of pyrazolo[1,5-a]pyrazin-4-one with iodine in the presence of a base such as N-methylmorpholine . The reaction is carried out in a suitable solvent, often methanol, under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrazinone derivative .

相似化合物的比较

Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one: The non-iodinated parent compound.

7-Hydroxy-5H-pyrazolo[1,5-a]pyrazin-4-one: A hydroxylated derivative.

7-Methyl-5H-pyrazolo[1,5-a]pyrazin-4-one: A methylated derivative.

Uniqueness

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

属性

IUPAC Name |

7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPDMRHTTXCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=C(N2N=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

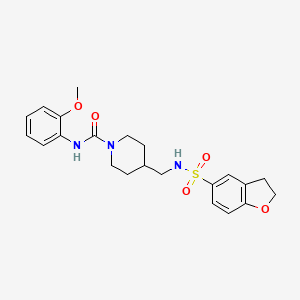

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

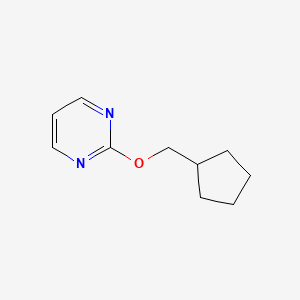

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)

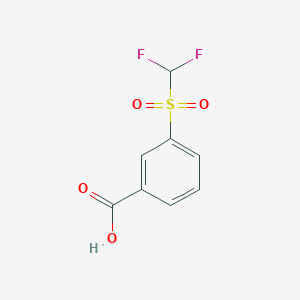

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)

![1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2399963.png)